1-(3-Bromophényl)-4-méthylpipérazine

Vue d'ensemble

Description

1-(3-Bromophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Bromophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études pharmacocinétiques

Le 1-(3-Bromophényl)-4-méthylpipérazine a été utilisé dans des études pharmacocinétiques . Une étude s'est concentrée sur la caractérisation pharmacocinétique du 1-(3'-bromophényl)-heliamine (BH), un agent anti-arythmique, ainsi que sur l'identification de ses métabolites, in vitro et in vivo . L'étude a permis de mieux comprendre l'absorption et le métabolisme du BH in vitro et in vivo .

Traitement des arythmies

Le this compound a été étudié pour le traitement des arythmies . C'est une tétrahydroisoquinoléine synthétique qui a été utilisée comme agent anti-arythmique .

Synthèse de nouvelles biomolécules

Ce composé a été utilisé dans la synthèse de nouvelles biomolécules . Une nouvelle biomolécule conçue avec un groupe β-cétoénol lié à une partie pyrazolique a été synthétisée .

Études DFT

Le this compound a été utilisé dans des études de théorie de la fonctionnelle de la densité (DFT) . Les densités électroniques et l'écart HOMO-LUMO ont été calculés à l'aide de la méthode DFT .

Études d'activité biologique

Ce composé a été utilisé dans des études d'activité biologique . Le composé synthétisé a été testé pour son comportement antifongique in vitro contre les souches fongiques Fusarium oxysporum f.sp. albedinis FAO .

Synthèse de phtalocyanines monoisomères

Le this compound a été utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées (A3B et A2B2) .

Synthèse de dyades phtalocyanine-fullerène

Ce composé a également été utilisé dans la synthèse de dyades phtalocyanine-fullerène .

Mécanisme D'action

Pharmacokinetics

The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

Action Environment

The action, efficacy, and stability of 1-(3-Bromophenyl)-4-methylpiperazine can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

Activité Biologique

1-(3-Bromophenyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its role in various pharmacological applications, and a bromophenyl substituent that can influence its interaction with biological targets. This article explores the biological activity of this compound, including its interactions with receptors, enzymes, and potential therapeutic applications.

Chemical Structure and Properties

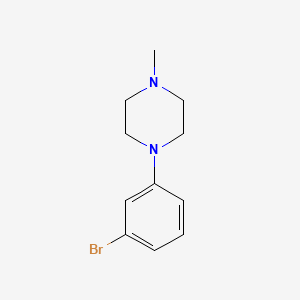

1-(3-Bromophenyl)-4-methylpiperazine has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 227.11 g/mol

- IUPAC Name : 1-(3-bromophenyl)-4-methylpiperazine

The presence of the bromine atom at the 3-position of the phenyl ring enhances the lipophilicity and steric properties of the molecule, potentially affecting its binding affinity to various biological targets.

Receptor Interactions

1-(3-Bromophenyl)-4-methylpiperazine has been studied for its interactions with several types of receptors, particularly those in the central nervous system (CNS).

- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. The piperazine moiety is often implicated in modulating serotoninergic activity, which can have implications for mood disorders .

- Dopamine Receptors : The compound may also exhibit affinity for dopamine receptors, which are critical in the treatment of psychiatric disorders. Compounds with similar structures have been reported to act as antagonists or partial agonists at these sites .

Enzyme Inhibition

Research indicates that 1-(3-Bromophenyl)-4-methylpiperazine can interact with various enzymes:

- Monoamine Oxidase (MAO) : Some studies suggest that derivatives of piperazine can inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is beneficial in treating depression and anxiety disorders .

- Kinase Inhibition : There is emerging evidence that piperazine derivatives can inhibit specific kinases involved in signaling pathways related to cancer. For example, compounds structurally related to 1-(3-Bromophenyl)-4-methylpiperazine have shown promising results against certain cancer cell lines by inhibiting kinase activity .

Antidepressant Activity

A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance antidepressant effects through increased binding affinity to serotonin receptors. The specific substitution pattern of bromine on the phenyl ring was found to significantly influence this activity .

Anticancer Potential

A series of experiments conducted on melanoma cell lines indicated that compounds similar to 1-(3-Bromophenyl)-4-methylpiperazine exhibited cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .

Summary of Findings

Propriétés

IUPAC Name |

1-(3-bromophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRZEXYEOXVFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290884 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-17-8 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747413-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.